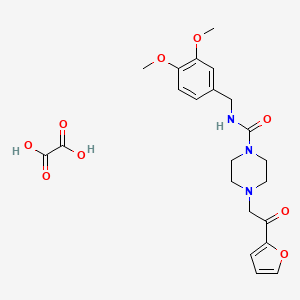![molecular formula C13H15N5O4 B2498133 (1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid CAS No. 1010923-39-3](/img/structure/B2498133.png)
(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid" is part of a class of chemicals that have been extensively studied for their versatile chemical properties and potential applications in various fields of chemistry and material science. The synthesis and analysis of such compounds are crucial for understanding their behavior and potential uses.
Synthesis Analysis
The synthesis of related imidazole and purine derivatives involves innovative techniques to introduce functional groups and alter the molecular structure for desired properties. For instance, the solid-phase synthesis of 7-substituted 3H-imidazo[2,1-i]purines presents a method for creating a library of N,N-disubstituted compounds, showcasing the adaptability of these frameworks in synthesizing complex molecules (Karskela & Lönnberg, 2006).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purin derivatives is characterized by their intricate arrangements, which play a significant role in their chemical reactivity and interaction with biological systems. The crystal structure and FTIR spectroscopic analysis of related compounds, such as (tetrazol-5-yl)acetic acid, have provided insights into their molecular configuration, showcasing the importance of intermolecular hydrogen bonds in stabilizing their structure (Pagacz-Kostrzewa et al., 2013).
Chemical Reactions and Properties
Imidazo[2,1-f]purin derivatives undergo various chemical reactions, demonstrating their reactivity and functional versatility. For example, the use of imidazole-based catalysts in the oxidation of hydrocarbons highlights the catalytic properties of imidazole derivatives in facilitating significant chemical transformations (Leduc et al., 1988).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed analysis and characterization techniques, including X-ray crystallography and spectroscopy, are essential for understanding these properties, which are critical for practical applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are central to the application of imidazo[2,1-f]purin derivatives in synthesis and industry. The design and synthesis of novel ionic liquids based on imidazole frameworks for catalysis illustrate the innovative approaches to exploiting these chemical properties for advanced applications (Zolfigol et al., 2013).
Applications De Recherche Scientifique
Neuropharmacology and Neuroprotection
(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid has been studied extensively in the context of neuropharmacology. YM872, a derivative of this compound, is a potent, selective, and highly water-soluble competitive alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist. It exhibits potent neuroprotective properties and has shown significant potential in reducing infarct volume and improving neurological deficits in animal models of focal cerebral ischemia. The compound's solubility is notably higher than other competitive AMPA antagonists, suggesting its suitability for intravenous infusion and potential therapeutic applications in acute stroke treatment in humans (Takahashi et al., 2006).
Redox Mediation and Industrial Wastewater Treatment
The compound also finds relevance in the field of redox mediation, particularly in the enzymatic treatment of organic pollutants present in industrial wastewater. Enzymatic approaches using redox mediators have gained attention for their ability to enhance the degradation efficiency of recalcitrant compounds. This method potentially enhances the range of substrates and the efficiency of degradation, marking an important step towards environmentally friendly and sustainable treatment methods for aromatic compounds present in various industrial effluents (Husain & Husain, 2007).
Antioxidant Activity Analysis
This compound also plays a role in the study of antioxidant activity. Various methods have been developed to determine the antioxidant activity of compounds, involving processes monitored by specific wavelength absorption. These assays are crucial in analyzing the kinetics or reaching the equilibrium state in chemical reactions and have been successfully applied in determining the antioxidant capacity of complex samples. The data from these studies aid in understanding the operating mechanisms and kinetics of processes involving several antioxidants, contributing significantly to fields like food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Mécanisme D'action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O4/c1-6-7(2)18-9-10(14-12(18)15(6)3)16(4)13(22)17(11(9)21)5-8(19)20/h5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCIHHIXQSSIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)
![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)

![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)

![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)


![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)


![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)